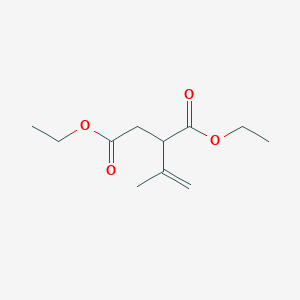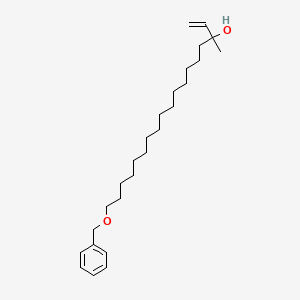
18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL is an organic compound characterized by a long carbon chain with a benzyloxy group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL typically involves the alkylation of a suitable precursor with benzyl bromide or benzyl chloride under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the benzyloxy group .
Chemical Reactions Analysis
Types of Reactions
18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Saturated alcohol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The double bond and the long carbon chain can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
18-(Benzyloxy)-3-methyl-1-octadecen-3-ol: A closely related compound with similar structural features.
2-benzyloxy-1-methylpyridinium triflate: Another benzyloxy derivative used in organic synthesis
Uniqueness
18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL is unique due to its specific combination of a benzyloxy group, a double bond, and a long carbon chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
848814-60-8 |
|---|---|
Molecular Formula |
C26H44O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
3-methyl-18-phenylmethoxyoctadec-1-en-3-ol |
InChI |
InChI=1S/C26H44O2/c1-3-26(2,27)22-18-13-11-9-7-5-4-6-8-10-12-14-19-23-28-24-25-20-16-15-17-21-25/h3,15-17,20-21,27H,1,4-14,18-19,22-24H2,2H3 |
InChI Key |
XOZSTGUQTCEINN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



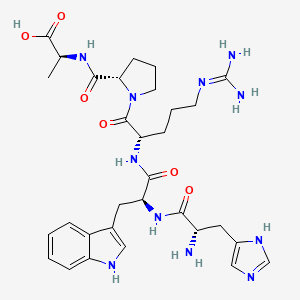
![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)

![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
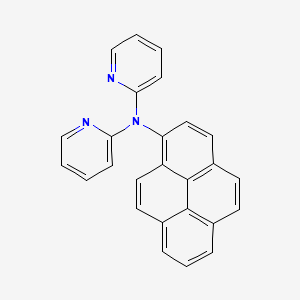
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)
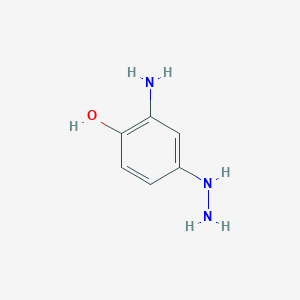
![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)
